(3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
(3Z)-5-Bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound featuring:
- A 5-bromo-substituted indole-2-one core.
- A 2-thioxo-1,3-thiazolidin-4-one ring fused via a conjugated Z-configuration double bond.
- A 2-methoxyphenyl substituent at the N3 position of the thiazolidinone ring.
This compound belongs to the rhodanine-indole hybrid family, known for antimicrobial, anticancer, and enzyme-inhibitory activities due to their planar conjugated systems and hydrogen-bonding capabilities .
Properties
IUPAC Name |
5-bromo-3-[4-hydroxy-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3S2/c1-24-13-5-3-2-4-12(13)21-17(23)15(26-18(21)25)14-10-8-9(19)6-7-11(10)20-16(14)22/h2-8,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFQQDNCCVOTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the bromine atom and the methoxyphenyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different substituent in place of the bromine atom.
Scientific Research Applications
Pharmacological Properties
Compounds with similar structures have been reported to exhibit various pharmacological properties. Notably, the thiazolidinone moiety is known for its role in nucleophilic reactions due to the presence of sulfur, which can act as a nucleophile. The indole structure may undergo electrophilic substitution reactions, particularly enhancing its potential as a drug candidate.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones possess antimicrobial properties. Studies have shown that compounds similar to (3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one demonstrate efficacy against various bacterial strains, making them candidates for further investigation in antibiotic development.
Anticancer Activity
Thiazolidinone derivatives have been explored for their anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Synthetic Applications
The synthesis of this compound typically involves multiple steps that may include:
- Formation of the thiazolidinone ring.
- Introduction of the bromine substituent.
- Coupling with the indole structure.
These synthetic routes are crucial for producing compounds with desired yields and purities for research purposes.
Interaction Studies
Understanding the interaction mechanisms between this compound and biological targets is essential for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as:
- Molecular docking : To predict binding affinities with enzymes or receptors.
- In vitro assays : To evaluate biological activity against specific targets.
These studies are pivotal in developing this compound into a viable therapeutic agent.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are often studied using techniques like molecular docking and biochemical assays .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of rhodanine-indole hybrids are highly sensitive to substituent modifications. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., bromo, thioxo) enhance electrophilicity and binding to biological targets like enzymes .
- Methoxy groups (as in the target compound) balance lipophilicity and H-bonding, improving membrane permeability .
- Bulky substituents (e.g., benzyl, butyl) reduce solubility but may increase target specificity .
Key Findings :
Physicochemical and Crystallographic Properties
Biological Activity
The compound (3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a notable member of the thiazolidinone family, characterized by its complex structure that includes a bromine atom and an indolone moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN2O3S |
| Molecular Weight | 433.30 g/mol |
| IUPAC Name | This compound |
The presence of various functional groups, including a methoxy group and a thiazolidinone ring, suggests that this compound may exhibit diverse biological activities through multiple mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways that are crucial for cellular function and homeostasis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives similar to the compound . For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells at micromolar concentrations .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies indicate that thiazolidinone derivatives exhibit:
- Bactericidal effects against Gram-positive bacteria.
- Antifungal activity , particularly against Candida species.
These effects are likely due to the disruption of microbial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Activity
A recent study investigated the effects of thiazolidinone derivatives on MCF7 breast cancer cells. The results showed that treatment with a similar thiazolidinone compound resulted in:
- IC50 values ranging from 10 to 20 µM.
- Induction of apoptosis as evidenced by increased caspase activity.
This suggests that structural modifications in thiazolidinones could enhance their anticancer properties .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds against Staphylococcus aureus. The findings indicated:
- A minimum inhibitory concentration (MIC) of 15 µg/mL for effective bacterial growth inhibition.
- Mechanistic studies suggested that these compounds disrupt bacterial protein synthesis.
These results underscore the potential utility of thiazolidinone derivatives as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be tailored to improve yield?
- Methodology :
- The synthesis involves multi-step reactions, starting with condensation of 2-methoxyphenylamine with indole-2,3-dione derivatives, followed by cyclization with thiazolidinone precursors under acidic/basic conditions.
- Key parameters include temperature control (60–80°C), pH adjustments (pH 6–8 for cyclization), and catalysts like triethylamine or p-toluenesulfonic acid .
- Table 1 : Optimization Parameters
| Step | Reagents/Catalysts | Temperature (°C) | Yield Range (%) |
|---|---|---|---|
| Condensation | 2-Methoxyphenylamine, DMF | 70–80 | 60–75 |
| Cyclization | Thiazolidinone precursor, Et3N | 60–70 | 45–65 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Confirm regiochemistry of the Z-configuration using - and -NMR (e.g., coupling constants for olefinic protons) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX or WinGX/ORTEP for anisotropic displacement ellipsoids .
- UV-Vis/IR : Identify conjugated systems (e.g., C=O, C=S stretches at 1680–1720 cm) and electronic transitions .
Q. What are the common reaction pathways for modifying the thiazolidinone and indole moieties in this compound?
- Methodology :
- Oxidation : Use m-CPBA or HO to oxidize sulfur atoms, altering electron density for SAR studies .
- Nucleophilic substitution : Replace the bromine atom at the indole C5 position with amines or thiols under Pd catalysis .
- Kinetic monitoring : Track reaction progress via HPLC or time-resolved IR spectroscopy .
Q. How is the preliminary biological activity of this compound assessed in vitro?
- Methodology :
- Antimicrobial assays : Disk diffusion/MIC tests against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Table 2 : Comparative Bioactivity of Analogues
| Compound | Target (IC, μM) | Antibacterial (MIC, μg/mL) |
|---|---|---|
| Parent | 12.5 (HeLa) | 8.0 (S. aureus) |
| Fluoro-substituted | 8.2 (HeLa) | 5.5 (S. aureus) |
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets?
- Methodology :
- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., topoisomerase II) .
- Key parameters : Grid box centered on active sites, Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare docking scores (<−8 kcal/mol) with experimental IC data .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Statistical analysis : Use ANOVA to assess variability in IC values due to assay conditions (e.g., serum concentration, cell passage number) .
- Dose-response curves : Fit data to Hill plots to differentiate efficacy (E) vs. potency (EC) .
Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the thiazolidinone ring?
- Methodology :
- Electron-withdrawing groups (e.g., Br, CF) enhance DNA intercalation, while methoxy groups improve solubility .
- Table 3 : SAR of Thiazolidinone Modifications
| Substituent | Bioactivity Trend | LogP Change |
|---|---|---|
| -Br | ↑ Anticancer | +0.5 |
| -OCH | ↑ Solubility | −0.3 |
Q. How do advanced crystallography tools (e.g., SHELXL, ORTEP) resolve polymorphism or anisotropic displacement in the crystal lattice?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
